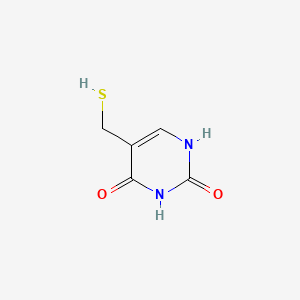

5-Mercaptomethyluracil

Description

Significance of Modified Uracil (B121893) Derivatives in Nucleic Acid Chemistry and Analog Design

Uracil is a fundamental component of ribonucleic acid (RNA), where it pairs with adenine. wikipedia.org However, the world of nucleic acid chemistry extends far beyond the canonical bases. Modified uracil derivatives, including 5-mercaptomethyluracil, play a crucial role in expanding the structural and functional diversity of nucleic acids. researchgate.netnih.gov These modifications are not merely chemical curiosities; they are found in natural RNAs, particularly transfer RNAs (tRNAs), where they are essential for processes like tRNA charging and ribosome interaction. nih.gov

The introduction of a substituent at the 5-position of the uracil ring can significantly influence the properties of the nucleobase. For instance, the well-known anticancer drug 5-fluorouracil (B62378) mimics uracil to inhibit RNA synthesis and impede the growth of cancerous cells. wikipedia.orgmdpi.com Other halogenated derivatives, such as 5-bromo and 5-iodo uracil, are investigated as radiosensitizers in cancer therapy. mdpi.com The diverse bioactivities of uracil derivatives, ranging from antiviral and antitumor to antibacterial, underscore their importance in medicinal chemistry and drug development. rsc.org The ability of these modified bases to form specific non-covalent interactions, such as hydrogen bonds and halogen bonds, is critical to their biological function and provides a basis for rational drug design. rsc.org

Historical Development and Early Research Directions of this compound

The synthesis of this compound and its related derivatives was a focal point of early research, driven by the desire to create novel analogs with potential biological activity. A key synthetic route involved the halogenation of 5-hydroxymethyluracil (B14597), followed by reaction with thioacetamide (B46855) to yield 5-acetiminothiomethyluracil hydrochloride, which was then converted to this compound. gla.ac.ukresearchgate.netacs.org Early studies also explored the reactivity of the thiol group, demonstrating its ability to undergo reactions such as alkylation and oxidation to form disulfides. researchgate.netacs.org

Initial biological screenings revealed the potential of these compounds. For instance, 6-mercaptomethyluracil, a related isomer, exhibited notable inhibitory activity against certain types of tumors in mice. researchgate.netacs.org This early work laid the foundation for further exploration of the chemical and biological properties of this compound and its derivatives, paving the way for its use in a variety of research applications.

Current Research Landscape and Emerging Areas for this compound Studies

Current research on this compound continues to expand on its foundational applications, with a significant focus on its role in the origins of life and the development of novel therapeutic agents. One fascinating area of investigation is the prebiotic synthesis of nucleic acids. Researchers have demonstrated that this compound can be formed from plausible prebiotic precursors and can subsequently undergo photochemical reduction to thymine (B56734), the DNA analog of uracil. nih.govucl.ac.uk This suggests a potential pathway for the transition from an RNA-based world to a DNA-based one.

In the realm of medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer and antiviral agents. koreascience.krgoogle.com The thiol group provides a convenient handle for attaching other functional groups, allowing for the creation of diverse chemical libraries for biological screening. researchgate.net Furthermore, the unique properties of the sulfur atom are being leveraged in the development of new materials and analytical tools. For example, the interaction of the thioether group with silver halides has been explored in the context of photographic compositions. google.com

Overview of Key Methodologies Employed in this compound Investigations

The study of this compound and its derivatives relies on a variety of sophisticated analytical and computational techniques.

Synthesis and Characterization: The synthesis of this compound and its derivatives is typically achieved through multi-step organic reactions. gla.ac.ukresearchgate.netacs.org Characterization of the resulting compounds is crucial to confirm their structure and purity. Key analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. nih.govucl.ac.uk

Mass Spectrometry (MS): Determines the molecular weight and elemental composition. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the electronic properties of the molecules. acs.org

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. researchgate.net

Computational Studies: Computational quantum chemistry methods, such as Density Functional Theory (DFT), are increasingly used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. researchgate.net These theoretical calculations provide valuable insights that complement experimental findings and can guide the design of new molecules with desired properties.

Biological Assays: To evaluate the biological activity of these compounds, a range of in vitro and in vivo assays are utilized. These can include:

Cytotoxicity assays: To assess the anticancer potential against various cancer cell lines. researchgate.netresearchgate.net

Antiviral and antimicrobial screening: To identify compounds with inhibitory activity against viruses and microbes. koreascience.kr

Enzyme inhibition assays: To determine the effect of the compounds on specific enzyme targets. mdpi.com

The combination of these methodologies allows for a comprehensive understanding of the chemical and biological properties of this compound, driving its continued exploration in diverse scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(sulfanylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c8-4-3(2-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHZBYGCKHWQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197601 | |

| Record name | 5-Mercaptomethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-36-6 | |

| Record name | 5-(Mercaptomethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4874-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mercaptomethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004874366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4874-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Mercaptomethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(mercaptomethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-MERCAPTOMETHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S896M7X4Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Mercaptomethyluracil

Established Synthetic Pathways to 5-Mercaptomethyluracil

The primary and most well-documented route to this compound begins with the halogenation of 5-hydroxymethyluracil (B14597), followed by a reaction with a sulfur-containing nucleophile.

Synthesis via 5-Hydroxymethyluracil Halogenation and Thioacetamide (B46855) Reaction

The synthesis of this compound is commonly achieved through a multi-step process. The initial step involves the conversion of 5-hydroxymethyluracil to a more reactive 5-halomethyluracil intermediate. Reaction of 5-hydroxymethyluracil with hydrogen halides, such as hydrogen chloride or hydrogen bromide, effectively yields 5-chloromethyluracil or 5-bromomethyluracil, respectively. acs.orgresearchgate.net

Following the halogenation, the 5-chloromethyluracil is treated with thioacetamide in a solvent like dimethylformamide (DMF). researchgate.net This reaction proceeds through an intermediate, 5-acetiminothiomethyluracil hydrochloride, which is then hydrolyzed to afford the final product, this compound. acs.orgresearchgate.net One study reported a yield of 51% for the hydrolysis step. acs.org

An alternative approach involves the reaction of 5-hydroxymethyluracil with hydrogen sulfide (B99878), which has been shown to convert it to this compound in a near-quantitative yield of 99% under neutral pH conditions with heating. nih.gov

| Starting Material | Reagent(s) | Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|---|

| 5-Hydroxymethyluracil | Hydrogen Halide (e.g., HCl, HBr) | 5-Halomethyluracil (e.g., 5-Chloromethyluracil) | Not specified in provided abstracts | acs.orgresearchgate.net |

| 5-Chloromethyluracil | Thioacetamide in DMF | 5-Acetiminothiomethyluracil hydrochloride | Not specified in provided abstracts | researchgate.net |

| 5-Acetiminothiomethyluracil hydrochloride | Hydrolysis | This compound | 51% | acs.org |

| 5-Hydroxymethyluracil | Hydrogen Sulfide (at neutral pH, heated) | This compound | 99% | nih.gov |

Purification and Isolation Methodologies for this compound

The isolation of this compound from the reaction mixture typically involves standard laboratory techniques. Following the hydrolysis of the 5-acetiminothiomethyluracil hydrochloride intermediate, a crystalline precipitate of this compound separates from the solution. acs.org This solid can then be collected by filtration. Further purification can be achieved through recrystallization, for which boiling water has been mentioned as a suitable solvent. acs.org The purity and identity of the synthesized compound are confirmed using analytical methods such as ultraviolet (UV) spectroscopy and nuclear magnetic resonance (NMR), along with elemental analysis. acs.org

Advanced Synthetic Strategies and Novel Approaches

Research into the synthesis of this compound has also explored methods to improve efficiency and incorporate environmentally friendly practices.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The choice of solvent, temperature, and pH can significantly influence the outcome of the synthesis. For instance, the reaction of 5-chloromethyluracil with thioacetamide is carried out in dimethylformamide. researchgate.net The subsequent hydrolysis to yield this compound is a key step where conditions can be tuned. acs.org The direct conversion of 5-hydroxymethyluracil to this compound using hydrogen sulfide was found to be highly efficient, achieving a 99% yield when conducted at neutral pH with heating, indicating the importance of pH control and temperature in driving the reaction to completion. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to organic synthesis. nih.govpandawainstitute.com While specific literature detailing a comprehensive green synthesis of this compound is not abundant in the provided search results, the principles of green chemistry can be applied. For example, the use of water as a solvent, where possible, is a key aspect of greener synthesis. rsc.orgecobnb.com The high-yield synthesis using hydrogen sulfide at a neutral pH could be considered a step towards a more atom-economical and potentially greener route, minimizing by-products. nih.gov Future research could focus on employing biocatalysts or enzymatic reactions, which often operate under mild conditions and in aqueous environments, aligning with green chemistry goals. mdpi.com

Chemical Reactivity and Derivatization at the 5-Mercaptomethyl Moiety

The 5-mercaptomethyl group of the uracil (B121893) ring is a reactive handle that allows for a variety of chemical transformations and the synthesis of diverse derivatives. This reactivity is central to the utility of this compound as a synthetic intermediate.

The thiol group can undergo S-alkylation reactions. For example, reaction with methyl iodide, ethyl iodide, or benzyl (B1604629) chloride at low temperatures (5°C) yields the corresponding 5-methyl-, 5-ethyl-, and 5-benzylthiomethyluracil derivatives with high yields ranging from 64% to 98%. acs.org

Furthermore, the mercaptomethyl group can be involved in condensation reactions. The reaction between 5-chloromethyluracil and this compound leads to the formation of a bis(thyminyl) sulfide. acs.org This sulfide can be subsequently oxidized to its corresponding sulfone. Oxidation of this compound itself, or its acetyl derivative, results in the formation of bis(thyminyl) disulfide. acs.org

Desulfuration of this compound can be achieved using Raney nickel, which converts it to thymine (B56734), providing a chemical proof of its structure. acs.orgresearchgate.net This transformation highlights the versatility of the mercaptomethyl group in synthetic transformations.

Chemical derivatization is a common strategy to modify the properties of a molecule for analytical purposes or to explore structure-activity relationships. jfda-online.comresearchgate.net The thiol group of this compound is a prime site for such derivatization, allowing for the introduction of various functional groups to alter its physicochemical and biological properties. libretexts.orgnih.gov

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Methyl iodide | 5-Methylthiomethyluracil (B8658986) | 64% | acs.org |

| This compound | Ethyl iodide | 5-Ethylthiomethyluracil | 74% | acs.org |

| This compound | Benzyl chloride | 5-Benzylthiomethyluracil | 98% | acs.org |

| This compound and 5-Chloromethyluracil | Condensation | bis(Thyminyl) sulfide | Not specified | acs.org |

| This compound | Oxidation | bis(Thyminyl) disulfide | Not specified | acs.org |

| This compound | Raney nickel | Thymine | 88% | acs.org |

Alkylation Reactions for Thioether Formation

The thiol group of this compound is readily deprotonated under basic conditions to form a thiolate anion, which is a potent nucleophile. This nucleophilicity is exploited in alkylation reactions to form stable thioether (sulfide) derivatives. jmaterenvironsci.comlibretexts.org This S-alkylation is a common and efficient method for thioether synthesis, typically involving the reaction of the thiol with an alkyl halide. jmaterenvironsci.com

In alkaline solutions, this compound reacts with various alkylating agents to yield the corresponding 5-alkylthiomethyluracils. researchgate.net For instance, treatment with methyl iodide or ethyl iodide leads to the formation of 5-methylthiomethyluracil and 5-ethylthiomethyluracil, respectively. Similarly, reaction with benzyl chloride produces 5-benzylthiomethyluracil. researchgate.net These reactions are classic examples of bimolecular nucleophilic substitution (SN2), where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. bits-pilani.ac.in

| Reactant | Reagent | Product |

| This compound | Methyl iodide (CH₃I) | 5-Methylthiomethyluracil |

| This compound | Ethyl iodide (C₂H₅I) | 5-Ethylthiomethyluracil |

| This compound | Benzyl chloride (C₆H₅CH₂Cl) | 5-Benzylthiomethyluracil |

Table 1: Examples of Alkylation Reactions of this compound.

Oxidative Transformations to Disulfides and Sulfones

The sulfur atom in this compound is susceptible to oxidation. Under mild oxidizing conditions, thiols can couple to form disulfides. The oxidation of this compound and its acetyl derivative results in the formation of bis(5-uracilylmethyl) disulfide [alternative name: bis(thyminyl) disulfide]. researchgate.netresearchgate.net This transformation involves the formation of a sulfur-sulfur bond between two molecules of the parent thiol.

Furthermore, the thioethers derived from this compound (as described in section 2.3.1) can be further oxidized to sulfoxides and subsequently to sulfones, which are valuable functional groups in medicinal chemistry. acsgcipr.org For example, bis(thyminyl) sulfide, which can be formed from this compound, has been successfully oxidized to its corresponding sulfone. researchgate.netresearchgate.net This oxidation increases the coordination number and oxidation state of the sulfur atom.

Nucleophilic Substitution Reactions Involving the Sulfur Atom

The sulfur atom of this compound is an excellent nucleophile, a property that underpins many of its key reactions. libretexts.org As discussed, it readily participates in S-alkylation (section 2.3.1), which is a form of nucleophilic substitution. researchgate.net

Another significant example of its nucleophilic character is its reaction with other electrophilic centers. Research has shown that this compound can undergo a condensation reaction with 5-chloromethyluracil. researchgate.net In this reaction, the thiolate of this compound acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of 5-chloromethyluracil and displacing the chloride ion to form bis(thyminyl) sulfide. researchgate.net This reaction highlights the ability of the sulfur atom to form C-S bonds by attacking carbon centers bearing a good leaving group. The mechanism of nucleophilic substitution at a sulfur atom can sometimes proceed through an addition-elimination pathway, especially with different substituents. nih.govmdpi.com

Coupling Reactions with Sugar Moieties for Nucleoside Analog Synthesis

A crucial application of pyrimidine (B1678525) derivatives is in the synthesis of nucleoside analogs for therapeutic use. These syntheses involve the formation of a glycosidic bond between the nucleobase and a sugar moiety, such as ribose or deoxyribose. While direct glycosylation of this compound can be challenging, a common strategy involves the glycosylation of a related uracil derivative followed by the introduction or modification of the substituent at the C5 position. rsc.orgnih.gov

For example, a pyrimidine base can be coupled with a protected sugar derivative, like 1-chloro-ribose, to form the nucleoside. nih.gov Following this coupling reaction, functional groups on the pyrimidine ring can be modified. It is plausible to introduce the mercaptomethyl group at the C5 position post-glycosylation. Alternatively, a pre-functionalized uracil, such as 5-bromomethyluracil, can be glycosylated, followed by a nucleophilic substitution reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) to install the mercaptomethyl group. These multi-step syntheses allow for the creation of a wide array of 5-substituted uracil nucleoside analogs. nih.gov

Reaction with Other Reagents for Functional Group Introduction

This compound serves as a starting point for introducing various other functional groups into the C5-methyl position of uracil. aaronchem.compressbooks.pub The thiol group can be removed or transformed, altering the chemical properties of the molecule.

A notable transformation is the desulfurization of this compound to yield thymine (5-methyluracil). This reaction can be achieved using reducing agents such as Raney nickel. researchgate.net This conversion represents a key functional group interconversion, transforming the mercaptomethyl group into a simple methyl group. fiveable.mebyjus.com The oxidation of the thiol to a disulfide or the corresponding thioether to a sulfone (as detailed in section 2.3.2) also represents the introduction of new functional groups (disulfidyl and sulfonyl, respectively) with distinct chemical properties. researchgate.net

This compound as a Versatile Synthetic Intermediate

The diverse reactivity of its mercaptomethyl group makes this compound a valuable and versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic systems. aaronchem.com

Utilization in the Synthesis of Heterocyclic Compounds

This compound is considered a valuable precursor for the synthesis of various heterocyclic compounds. aaronchem.com The functional groups present in the molecule—the nucleophilic sulfur, the adjacent methylene group, and the uracil ring itself—can be utilized to construct new ring systems. The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of natural products and pharmaceutical agents. cem.comjmchemsci.com

For instance, the thiol group can react with dielectrophiles to form new sulfur-containing heterocycles. A plausible synthetic route could involve the reaction of this compound with a 1,2-dicarbonyl compound in a condensation reaction to form a substituted thiophene (B33073) ring fused or appended to the uracil core. Similarly, reaction with α-haloketones could lead to the formation of thiazole (B1198619) derivatives through a Hantzsch-type synthesis. Such strategies allow for the expansion of the chemical space around the uracil scaffold, leading to novel compounds with potential biological activity.

Introduction of Sulfur-Containing Functional Groups into Complex Molecules

The thiol moiety in this compound serves as an effective handle for introducing the uracil core into larger molecules or for building more elaborate sulfur-containing structures. The nucleophilicity of the sulfur atom is central to these transformations, enabling reactions with a range of electrophiles.

One of the most direct methods for its functionalization is through S-alkylation. acs.org The reaction of this compound with various alkyl halides proceeds smoothly to yield the corresponding thioethers. For instance, treatment with methyl iodide, ethyl iodide, or benzyl chloride at low temperatures results in the formation of 5-methylthiomethyluracil, 5-ethylthiomethyluracil, and 5-benzylthiomethyluracil, respectively, in good to excellent yields. acs.org These reactions demonstrate the compound's utility in attaching diverse alkyl groups via a stable thioether linkage. acs.org

Furthermore, condensation reactions can be employed to create larger, more complex structures. The reaction between 5-chloromethyluracil and this compound leads to the formation of bis(thyminyl) sulfide, which can be subsequently oxidized to its corresponding sulfone. acs.org The thiol group can also be transformed through oxidation; under specific conditions, this compound can be oxidized to form bis(thyminyl) disulfide. acs.org

Modern synthetic strategies, such as the thiol-ene "click" reaction, further expand the utility of this compound. alfa-chemistry.com This reaction involves the radical-mediated addition of a thiol across an alkene, forming a thioether bond. alfa-chemistry.comunito.it This process is highly efficient and can be initiated photochemically, allowing for spatial and temporal control over the conjugation process. nih.gov The ability of this compound to participate in such reactions makes it a valuable tool for bioconjugation, polymer chemistry, and the development of advanced materials where the uracil moiety can be tethered to complex scaffolds. alfa-chemistry.comnih.gov

Table 1: S-Alkylation Reactions of this compound

This table summarizes the outcomes of reacting this compound with different alkylating agents.

| Alkylating Agent | Product | Yield (%) | Reference |

| Methyl iodide | 5-Methylthiomethyluracil | 64 | acs.org |

| Ethyl iodide | 5-Ethylthiomethyluracil | 74 | acs.org |

| Benzyl chloride | 5-Benzylthiomethyluracil | 98 | acs.org |

Precursor in Nucleoside and Nucleotide Analog Synthesis

This compound is a critical starting material for the synthesis of modified nucleosides and nucleotides. acs.orgontosight.ai These analogues, which mimic naturally occurring nucleosides, are a cornerstone of antiviral and anticancer drug development. nih.govunina.it The modifications at the C5 position can influence the molecule's interaction with viral or cellular enzymes, potentially leading to therapeutic effects. nih.govencyclopedia.pub

A key application is the synthesis of 5-mercaptomethyl-2'-deoxyuridine, an antiviral nucleoside analogue. nih.gov The synthesis begins with the protection of the uracil ring and the thiol group. Treatment of this compound with trimethylsilyl (B98337) chloride in the presence of triethylamine (B128534) yields 2,4,5-tris-(trimethylsilyl)-5-mercaptomethyluracil. nih.gov This silylated intermediate is then coupled with a protected sugar, 2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride, to form a mixture of anomeric nucleosides. nih.gov The desired beta-anomer is isolated, and subsequent removal of the protecting groups affords the final product, 5-mercaptomethyl-2'-deoxyuridine. nih.gov This nucleoside analogue has demonstrated marked inhibitory activity against the herpes virus responsible for infectious bovine rhinotracheitis (IBR). nih.gov

The mercaptomethyl group is also a versatile anchor for attaching other functional groups to the nucleoside scaffold. For example, the related compound 5-mercapto-UTP is a precursor for synthesizing photoactivatable nucleotide analogues like 5-[(4-azidophenacyl)thio]uridine 5'-triphosphate, highlighting the importance of the sulfur linkage in creating advanced biochemical probes. gla.ac.uk Similarly, this compound can be used to create thioester derivatives, such as the ester with acetimidic acid, which are explored for their potential in medicinal chemistry. ontosight.ai

Table 2: Key Intermediates in the Synthesis of 5-Mercaptomethyl-2'-deoxyuridine

This table outlines the primary compounds involved in the synthetic pathway from the starting material to the final nucleoside analog.

| Compound Name | Role in Synthesis | Reference |

| This compound | Starting Material | nih.gov |

| 2,4,5-Tris-(trimethylsilyl)-5-mercaptomethyluracil | Silylated Intermediate for Coupling | nih.gov |

| 2-Deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride | Protected Sugar Moiety | nih.gov |

| 5-Mercaptomethyl-2'-deoxyuridine | Final Nucleoside Analog | nih.gov |

Computational and Theoretical Investigations of 5 Mercaptomethyluracil

Electronic Structure and Quantum Chemical Analyses

Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic distribution, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and stability of organic compounds. nih.gov By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), the equilibrium geometry of 5-Mercaptomethyluracil can be optimized to its lowest energy state. nih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The geometry of the pyrimidine (B1678525) ring is expected to be largely planar, similar to other uracil (B121893) derivatives. nih.gov The introduction of the mercaptomethyl group at the C5 position will induce minor changes in the ring's geometry due to steric and electronic effects. The stability of the molecule can be inferred from its total electronic energy and vibrational frequency analysis, where the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond | Predicted Value |

| Bond Length | C2-N1 | 1.38 Å |

| N1-C6 | 1.37 Å | |

| C6-C5 | 1.35 Å | |

| C5-C4 | 1.45 Å | |

| C4=O | 1.24 Å | |

| C5-C7 (C-CH2) | 1.51 Å | |

| C7-S | 1.82 Å | |

| S-H | 1.34 Å | |

| Bond Angle | N1-C2-N3 | 115° |

| C2-N3-C4 | 127° | |

| N3-C4-C5 | 115° | |

| C4-C5-C6 | 118° | |

| C5-C6-N1 | 123° | |

| Dihedral Angle | C4-C5-C7-S | ~109° |

Note: These values are illustrative and based on typical DFT results for similar molecules.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. nih.govrsc.org The calculations predict the wavelengths of maximum absorption (λmax) by determining the energies of electronic transitions, primarily the π → π* transitions within the conjugated pyrimidine ring. rsc.org For this compound, the main absorption bands are expected in the UV region, and the results can be used to understand how the mercaptomethyl substituent influences the electronic structure compared to uracil. mdpi.commdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.netscielo.br Calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are converted into chemical shifts, often by referencing against a standard compound like Tetramethylsilane. faccts.de This allows for the theoretical assignment of every proton and carbon atom in the molecule.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate with the peaks observed in an experimental Infrared (IR) spectrum. Analyzing the Potential Energy Distribution (PED) helps in assigning specific vibrational modes to the calculated frequencies, such as the N-H stretches, C=O stretches of the uracil ring, and vibrations associated with the mercaptomethyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

| UV-Vis (TD-DFT) | λmax | ~265 nm | π → π* transition |

| ¹³C NMR (GIAO) | Chemical Shift (δ) | ~152 ppm | C2 (Carbonyl) |

| ~165 ppm | C4 (Carbonyl) | ||

| ~110 ppm | C5 | ||

| ~140 ppm | C6 | ||

| ~25 ppm | C7 (-CH₂-) | ||

| ¹H NMR (GIAO) | Chemical Shift (δ) | ~11.3 ppm | N1-H |

| ~11.1 ppm | N3-H | ||

| ~7.5 ppm | C6-H | ||

| ~3.2 ppm | C7-H₂ | ||

| ~1.8 ppm | S-H | ||

| IR (DFT) | Vibrational Frequency | ~3450 cm⁻¹ | N-H stretching |

| ~1720 cm⁻¹ | C=O stretching | ||

| ~2550 cm⁻¹ | S-H stretching |

Note: These values are illustrative predictions based on computational studies of analogous uracil derivatives. nih.govmdpi.commdpi.com

The electronic properties of this compound are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and kinetic stability. wuxiapptec.comschrodinger.com A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the sulfur atom, while the LUMO is likely distributed over the C=C and C=O bonds of the ring.

Other electronic properties, such as the Molecular Electrostatic Potential (MEP), can also be calculated. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions. mdpi.com

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Molecular polarity |

Computational methods can predict the acidity (pKa) of ionizable protons in a molecule. nih.gov For this compound, there are three primary acidic sites: the protons on the N1 and N3 atoms of the uracil ring and the proton on the thiol group (-SH).

The pKa values can be predicted by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). kyushu-u.ac.jp Theoretical studies on similar uracil derivatives suggest that the N1-H proton is generally more acidic than the N3-H proton. researchgate.net The pKa of the thiol group is also a key parameter that can be computationally determined. These predictions are essential for understanding the molecule's charge state at different pH values, which influences its solubility, and biological interactions. optibrium.comrowansci.com

Molecular Dynamics (MD) Simulations

While quantum chemical methods describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov

MD simulations model the movements of atoms over time by solving Newton's equations of motion. nih.gov For this compound, the mercaptomethyl side chain (-CH₂SH) has rotational freedom, leading to various possible conformations. An MD simulation can explore the conformational landscape of this side chain in an explicit solvent environment, such as water. rsc.org

By running a simulation for nanoseconds or longer, one can analyze the trajectory to identify the most stable conformers and the energy barriers between them. researchgate.net Key parameters to analyze include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net Such simulations provide insight into how solvent molecules interact with different parts of this compound, for instance, through hydrogen bonding with the ring's carbonyl and N-H groups or with the thiol group, which is crucial for understanding its behavior in a biological context. nih.govnih.gov

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment plays a critical role in dictating the three-dimensional structure and chemical reactivity of molecules like this compound. Computational studies on related uracil derivatives demonstrate that solvent polarity significantly influences molecular geometry. nih.govacs.org Ab initio calculations using implicit solvent models, such as the Solvation Model on Density (SMD), have revealed that changes in solvent polarity can alter bond lengths, bond angles, and dihedral angles. acs.org For instance, in various cytosine derivatives, moving from a nonpolar to a polar protic solvent can change bond lengths by up to 0.029 Å, bond angles by up to 3.594°, and dihedral angles by as much as 18.6°. acs.org

These structural perturbations are a direct consequence of the differential stabilization of charge distributions within the solute molecule by the solvent. The polarity of the solvent not only affects the molecule's ground-state conformation but also its reactivity, as indicated by the Gibbs energies of activation. acs.org For cytosine and its methylated form, the activation energies for reactions tend to decrease as solvent polarity increases (chloroform > n-octanol > DMSO > water). acs.orgfigshare.com This suggests that polar solvents can stabilize the transition state of a reaction, thereby increasing the reaction rate.

Furthermore, properties such as solvation free energy and polarizability are directly correlated with solvent characteristics. acs.orgfigshare.com The solvation free energy, which represents the energy change associated with transferring a molecule from the gas phase to a solvent, generally increases with the solvent's dielectric constant. acs.org This indicates a more favorable interaction and greater stabilization in more polar environments. These computational findings underscore the necessity of including solvent effects in theoretical models to accurately predict the conformational preferences and chemical behavior of this compound in a biological milieu. acs.orgnih.gov

Table 1: Impact of Solvent Polarity on Molecular Properties of Uracil Derivatives

| Property | Trend with Increasing Solvent Polarity | Reference |

| Solvation Free Energy | Becomes more negative (more favorable) | acs.org |

| Dipole Moment | Generally increases | acs.orgfigshare.com |

| Polarizability | Generally increases | acs.orgfigshare.com |

| HOMO-LUMO Energy Gap | Tends to increase | acs.orgfigshare.com |

| Gibbs Energy of Activation | Tends to decrease (for some reactions) | acs.org |

Dynamic Interactions with Biomolecules at the Atomic Level

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the complex and dynamic interactions between small molecules like this compound and their biological targets, such as proteins and nucleic acids, at an atomic level. nih.govarxiv.org These simulations solve Newton's equations of motion for a system containing the ligand, the biomolecule, and surrounding solvent, generating a trajectory that describes how the positions and velocities of atoms evolve over time. nih.govmdpi.com This allows researchers to study conformational changes, binding events, and the stability of the resulting complex. nih.gov

MD simulations can provide insights that are often difficult to obtain through experimental methods alone. nih.gov For example, by analyzing the trajectory of a simulation, one can monitor the flexibility of different regions of a protein upon ligand binding by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atomic positions. mdpi.com A stable RMSD over the simulation time suggests that the protein-ligand complex has reached equilibrium, while RMSF analysis can pinpoint specific amino acid residues that become more or less flexible upon binding. mdpi.com

These simulations are crucial for understanding the mechanisms of drug action. They can reveal how a ligand induces specific conformational changes in a receptor to trigger a biological response or, conversely, how it stabilizes an inactive state. nih.govmdpi.com Furthermore, MD simulations can elucidate the role of water molecules in mediating interactions at the binding interface and can be used to calculate the binding free energy of a complex, providing a quantitative measure of binding affinity. nih.gov

Molecular Docking and Binding Mechanism Predictions

Computational Modeling of Interactions with Receptor Sites (e.g., proteins, nucleic acids)

Molecular docking is a computational technique used extensively in drug discovery to predict the preferred orientation of a ligand when it binds to a receptor, which is typically a protein or a nucleic acid. rsc.orgmdpi.comnih.gov The method involves placing the ligand (e.g., this compound) into the binding site of the receptor in various conformations and orientations and then using a scoring function to evaluate the plausibility of each "pose". mdpi.com This process helps in identifying the most likely binding mode of the ligand and provides a model of the ligand-receptor complex at the atomic level. nih.gov

The starting point for molecular docking is the three-dimensional structures of both the ligand and the receptor. Receptor structures are often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling if the structure of a similar protein is known. rsc.org Docking algorithms then explore the conformational space of the ligand within the receptor's active site, treating either the ligand or both the ligand and parts of the receptor as flexible. nih.gov The output is a set of predicted binding poses, ranked by their docking scores, which estimate the strength of the interaction. mdpi.com These models are invaluable for visualizing how a molecule fits into its target and for generating hypotheses about the key interactions that drive binding, which can then be tested experimentally. rsc.org

Prediction of Binding Affinities and Energetics

A primary goal of molecular docking and other computational methods is to predict the binding affinity of a ligand for its target, often expressed as a binding energy (e.g., in kcal/mol). nih.gov The scoring functions used in docking programs provide a rapid estimation of this binding energy. mdpi.com These functions are typically empirical and are designed to account for factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding. mdpi.com A lower (more negative) docking score generally indicates a more favorable binding interaction and higher predicted affinity. nih.gov

While docking scores are useful for ranking potential ligands, more accurate predictions of binding affinity can be obtained using more computationally intensive methods. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to snapshots from molecular dynamics simulations to calculate the free energy of binding. These methods provide a more rigorous treatment of solvation effects and entropic contributions. nih.gov

In recent years, machine learning models have also been developed to predict binding affinity with greater accuracy. nih.gov These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. By combining features from docking simulations with descriptors of the protein and ligand, these models can often achieve higher predictive power than traditional scoring functions alone. arxiv.orggriffith.edu.au

Table 2: Example of Predicted Binding Energies from a Docking Study

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| Xanthotoxol | Estrogen Receptor α (ERα) | -8.5 | nih.gov |

| Psoralen | Estrogen Receptor α (ERα) | -8.2 | nih.gov |

| Bergapten | Estrogen Receptor α (ERα) | -8.3 | nih.gov |

| Angelicin | Estrogen Receptor α (ERα) | -8.2 | nih.gov |

| Isoimperatorin | Estrogen Receptor α (ERα) | -8.1 | nih.gov |

Note: This table presents example data for different compounds to illustrate the output of docking studies and does not represent this compound.

Elucidation of Specific Interaction Modes (e.g., hydrogen bonding, hydrophobic interactions)

Beyond predicting binding poses and affinities, computational models are instrumental in elucidating the specific types of non-covalent interactions that stabilize a ligand within its receptor's binding site. mdpi.com The analysis of docked complexes reveals the precise geometry of interactions between the ligand and amino acid residues. mdpi.com

Key interaction modes that are commonly identified include:

Hydrogen Bonding: These are crucial directional interactions that occur between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms). In the context of this compound, the carbonyl groups, amine protons, and the sulfur atom of the mercaptomethyl group could all potentially participate in hydrogen bonding. mdpi.com

Hydrophobic Interactions: These interactions occur between nonpolar groups, such as the pyrimidine ring of uracil and the alkyl side chains of amino acids like valine, leucine, and isoleucine. The hydrophobic effect, driven by the release of ordered water molecules from nonpolar surfaces, is a major contributor to binding affinity. mdpi.com

Van der Waals Forces: These are weaker, non-specific attractive forces that occur between all atoms and are significant in ensuring a snug fit of the ligand into the binding pocket. mdpi.com

Electrostatic Interactions: These include interactions between charged groups (ionic bonds or salt bridges) and other polar interactions.

By identifying which residues of the target protein are involved in these interactions, researchers can understand the structural basis of molecular recognition. rsc.org This information is critical for structure-based drug design, as it guides the modification of the ligand to enhance its affinity and selectivity for the target. mdpi.com

Quantitative Structure-Reactivity/Activity Relationship (QSAR/QSAPR) Studies: Theoretical Foundations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are ligand-based computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govresearchgate.net The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural and physicochemical properties. nih.govresearchgate.net

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is collected. This dataset is typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. nih.govnih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., partial charges, dipole moment) characteristics. nih.gov

Model Development: A mathematical model is created to establish a relationship between the calculated descriptors (the independent variables) and the biological activity (the dependent variable). Multiple Linear Regression (MLR) is a common statistical method used for this purpose, which generates an equation of the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ, where D represents the descriptors and c represents their regression coefficients. researchgate.net Other methods include Partial Least Squares (PLS) and various machine learning algorithms. nih.gov

Model Validation: The quality and predictive ability of the QSAR model are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (Q²), while external validation involves using the model to predict the activities of the compounds in the test set (r²_Test). A robust and predictive QSAR model will have high values for correlation coefficients (e.g., R²) and cross-validation scores. nih.gov

Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and guiding the rational design of more potent molecules. nih.govnih.gov

Biochemical Interactions and Molecular Mechanisms of 5 Mercaptomethyluracil and Its Derivatives

Interactions with Nucleic Acids (DNA and RNA)

The interaction of small molecules with nucleic acids is a cornerstone of molecular biology and pharmacology. These interactions are governed by a variety of forces, including the hydrophobic effect, van der Waals forces, and hydrogen bonding, which together drive the molecular recognition process. caltech.edu Molecules can be engineered to recognize specific DNA or RNA structures, such as the major and minor grooves, or particular base sequences, making them valuable tools for research and potential therapeutic agents. caltech.edubeilstein-journals.org 5-Mercaptomethyluracil, as a derivative of a natural nucleobase, belongs to a class of compounds known as C-5 substituted pyrimidines, which have been studied for their interactions with nucleic acids. googleapis.comnih.gov

Molecular Recognition and Binding Mechanisms to DNA Structures

The molecular recognition of DNA by small molecules is a complex event that involves the optimization of multiple weak interactions to achieve binding affinity and specificity. caltech.edu The DNA double helix presents distinct structural features, primarily the major and minor grooves, which small molecules can target. beilstein-journals.org The recognition process is dependent on both the shape and chemical properties of the binding molecule and the sequence-dependent topography of the DNA. beilstein-journals.org For derivatives of nucleobases like this compound, the modification at the C-5 position of the pyrimidine (B1678525) ring is a key determinant of its interaction profile. nih.gov This position projects into the major groove of the DNA double helix, allowing the substituent to interact with the local environment without disrupting the Watson-Crick base pairing. The specific chemical nature of the mercaptomethyl group (-CH₂SH) offers potential for various interactions, including hydrogen bonding and even covalent bond formation under certain conditions.

Incorporation into Nucleic Acid Chains (in vitro enzymatic studies)

The enzymatic synthesis of nucleic acids is catalyzed by DNA and RNA polymerases, which typically use the four standard nucleoside triphosphates (dNTPs or NTPs) as substrates. nih.gov However, many polymerases exhibit a degree of promiscuity and can accept and incorporate modified nucleotides into a growing DNA or RNA chain. nih.govfrontiersin.org This capability is fundamental to various biotechnology applications, including SELEX (Systematic Evolution of Ligands by Exponential Enrichment). frontiersin.org

The C-5 position of pyrimidines is a well-tolerated site for modification, with numerous studies demonstrating the enzymatic incorporation of C-5 substituted uracil (B121893) and cytosine analogues. frontiersin.org While direct studies on the enzymatic incorporation of this compound triphosphate were not identified in the search results, the principle has been firmly established with a variety of other modifications at this position. frontiersin.org For instance, DNA polymerases such as Taq polymerase and KOD Dash DNA polymerase have been successfully used in vitro to synthesize DNA containing uracil derivatives with hydrophobic, charged, or other functional groups at the C-5 position. frontiersin.org

Interactive Data Table: Examples of Polymerase-Mediated Incorporation of C-5 Modified Uracil Analogues

| Polymerase | Modified dUTP Analogue | Application Context | Reference |

|---|---|---|---|

| Taq DNA Polymerase | 5-(1-pentinyl)-2'-deoxyuridine | DNA aptamer selection against thrombin. | frontiersin.org |

| KOD Dash DNA Polymerase | dUTP with various amino acids at C-5 | SELEX for aptamer discovery. | frontiersin.org |

| KOD DNA Polymerase | dCTP with 5-(N-substituted-carboxamide) | Aptamer discovery via SELEX. | frontiersin.org |

The ability of polymerases to incorporate these analogues allows for the creation of nucleic acids with expanded chemical functionalities. nih.govfrontiersin.org

Impact on Nucleic Acid Conformation and Stability (in vitro)

Chemical modifications to the nucleobases can have a profound impact on the structural and thermodynamic properties of nucleic acid duplexes and other higher-order structures. nih.gov Studies have consistently shown that substitutions at the C-5 position of pyrimidines can significantly alter the stability of DNA and RNA helices. nih.govnih.gov

Research into a wide range of C-5 substituted pyrimidines has demonstrated that these modifications generally increase the thermal stability of DNA:RNA duplexes. nih.gov This stabilizing effect is attributed to favorable energetic contributions from the substituent. A parallel can be drawn with 5-methylcytosine, a well-studied C-5 modification. The methylation of cytosine has been shown to enhance the stability of DNA triple helices, increasing the melting temperature (Tm) by approximately 10°C. nih.gov Thermodynamic analysis revealed that this extra stability imparted by the methyl group is primarily entropic in origin. nih.gov

Interactive Data Table: Effect of C-5 Pyrimidine Modifications on Nucleic Acid Stability

| Modification | Nucleic Acid Structure | Observed Effect on Stability (Tm) | Reference |

|---|---|---|---|

| General C-5 Substitutions | DNA:RNA Duplex | Substantial increase in stability. | nih.gov |

| 5-Methylcytosine | DNA Triplex | Increased Tm by ~10°C. | nih.gov |

| 5-Fluorouracil (B62378) | DNA Duplex | Stabilizes M-DNA conformation. | nih.gov |

Interactions with Proteins and Enzymes

Mechanistic Studies of Enzyme Inhibition or Activation

In addition to interacting with nucleic acids, nucleobase analogues can also interact directly with proteins and enzymes, modulating their activity. These interactions can lead to either inhibition or activation of the enzyme's catalytic function. bgc.ac.inbiorxiv.org

Enzyme Inhibition Enzyme inhibition occurs when a molecule, the inhibitor, binds to an enzyme and decreases its activity. libretexts.org Inhibition can be reversible, involving non-covalent binding, or irreversible, typically involving covalent bond formation. libretexts.orgnumberanalytics.com Reversible inhibition is further classified based on the mechanism, such as competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or uncompetitive (inhibitor binds to the enzyme-substrate complex). libretexts.orgbgc.ac.in

This compound and its derivatives have been identified as effective inhibitors of cell growth, which suggests they target and inhibit essential enzymes. researchgate.net While the specific enzymes are not always detailed, kinetic data is available in some contexts. For instance, a Km value of 1.8 × 10⁻⁵ M has been reported for an unspecified enzyme in relation to 5-(mercaptomethyl)uracil, indicating a relatively high affinity in an enzymatic process. researchgate.net The mechanism of inhibition by such analogues can be as a substrate analogue, where the molecule structurally resembles the natural substrate and competes for binding at the active site. slideshare.net

Interactive Data Table: General Mechanisms of Reversible Enzyme Inhibition

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Active site; competes with substrate. bgc.ac.in | No change. | Increases. |

| Non-competitive | Allosteric site; binds E or ES. libretexts.org | Decreases. | No change. |

| Uncompetitive | Binds only to the enzyme-substrate (ES) complex. libretexts.org | Decreases. | Decreases. |

Enzyme Activation Enzyme activation by small molecules is a less common but equally important mechanism of regulation. biorxiv.org Activators, or positive modifiers, are molecules that bind to an enzyme and increase its catalytic activity. bgc.ac.in This can occur through various mechanisms, such as binding to an allosteric site that induces a more active enzyme conformation or through other mechanism-based modes of action. biorxiv.orgnih.gov While there is a vast pharmacopeia of enzyme inhibitors, the design of activators is more challenging as it requires enhancing a process that has already been optimized by evolution. biorxiv.org No specific instances of enzyme activation by this compound were found in the provided search results, but it remains a theoretical possibility for this and other modified nucleobases.

Molecular Basis of Substrate Recognition and Catalytic Pathways

The molecular recognition of substrates by enzymes and transport proteins is a highly specific process governed by a combination of factors including shape complementarity, electrostatic interactions, and hydrogen bonding. In the context of uracil and its derivatives, these interactions are crucial for their role in various biological pathways.

Studies on nucleoside transporters, such as the bacterial NupG, provide insights into how uracil-containing molecules are recognized. The binding site of NupG is a central cavity formed by several key amino acid residues. nih.gov Site-directed mutagenesis studies have revealed that residues like Arginine (R136), Threonine (T140), Asparagine (N228), Glutamine (Q261), Glutamic acid (E264), and Tyrosine (Y318) are essential for binding uridine, a nucleoside of uracil. nih.gov The elimination of binding affinity upon mutation of these residues to Alanine highlights the critical role of hydrogen bonds in substrate recognition. nih.gov Furthermore, aromatic residues such as Phenylalanine at positions 143 and 322 also play a crucial role in substrate binding, likely through stacking interactions with the uracil ring. nih.gov The binding affinity of NupG for various nucleosides, including uridine, has been quantified using isothermal titration calorimetry (ITC), demonstrating a broad substrate selectivity. nih.gov

The catalytic pathways involving uracil derivatives often entail their modification, which can be a key step in biosynthetic or metabolic processes. For instance, the synthesis of this compound itself involves a series of chemical transformations starting from 5-hydroxymethyluracil (B14597). gla.ac.uk This precursor is first halogenated and then reacted with thioacetamide (B46855) to form 5-acetiminothiomethyluracil hydrochloride, which upon heating yields this compound. gla.ac.uk These synthetic steps mimic potential enzymatic pathways where a hydroxyl group is activated and subsequently displaced by a sulfur-containing nucleophile.

The enzymatic machinery responsible for these transformations relies on precise substrate positioning within the active site. The recognition process ensures that the reactive groups of the substrate and the catalytic residues of the enzyme are correctly oriented for the reaction to proceed. While specific enzymatic pathways for the direct metabolism of this compound are not extensively detailed in the provided search results, the principles of substrate recognition observed in transporters like NupG can be extrapolated to the enzymes that would act upon it. These enzymes would likely possess a binding pocket that accommodates the uracil moiety and specifically interacts with the mercaptomethyl group at the C5 position.

Table 1: Key Residues in NupG for Uridine Recognition

| Residue | Position | Role in Binding |

|---|---|---|

| Arginine | 136 | Hydrogen bonding |

| Threonine | 140 | Hydrogen bonding |

| Phenylalanine | 143 | Essential for binding, likely stacking interactions |

| Glutamine | 225 | Hydrogen bonding |

| Asparagine | 228 | Hydrogen bonding |

| Glutamine | 261 | Hydrogen bonding |

| Glutamic acid | 264 | Hydrogen bonding |

| Tyrosine | 318 | Hydrogen bonding |

| Phenylalanine | 322 | Essential for binding, likely stacking interactions |

Data derived from studies on the NupG nucleoside transporter. nih.gov

Redox Chemistry and Thiol-Disulfide Exchange in Biochemical Contexts

Formation and Reduction of Disulfide Bridges involving this compound Derivatives

The thiol group of this compound and its derivatives is highly reactive and can participate in redox reactions, particularly the formation and reduction of disulfide bridges. Disulfide bonds are crucial for the structural integrity and function of many proteins. springernature.comwikipedia.org

The oxidation of the thiol group of this compound can lead to the formation of a disulfide. For instance, oxidation of this compound or its acetyl derivative results in the formation of bis(thyminyl) disulfide. acs.org This reaction is a classic example of disulfide bridge formation where two thiol groups are linked. In a biochemical context, this could occur through the action of oxidoreductase enzymes or by reaction with other oxidizing agents present in the cellular environment. creative-proteomics.com The formation of unsymmetrical disulfides, where a this compound derivative forms a disulfide bond with a cysteine residue in a peptide or protein, is also a plausible reaction. organic-chemistry.org Such reactions are significant in peptide chemistry and drug design. organic-chemistry.org

Conversely, disulfide bridges involving this compound derivatives can be reduced back to their constituent thiols. This reduction is typically mediated by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). creative-proteomics.compeptide.com In biological systems, this process is often catalyzed by enzymes like thioredoxin. wikipedia.org The reduction of disulfide bonds is a critical process for regulating protein function and for breaking down disulfide-linked aggregates. nih.gov The general procedure for reducing disulfide bonds in peptides involves dissolving the peptide in a degassed solvent and treating it with a reducing agent like immobilized TCEP. peptide.com

Table 3: Reactions Involving the Thiol Group of this compound

| Reaction | Reactants | Product | Significance |

|---|---|---|---|

| Oxidation | This compound | bis(thyminyl) disulfide | Formation of a symmetrical disulfide bridge |

| Reduction | Disulfide-linked derivative | Free thiol derivative | Regeneration of the reactive thiol group |

| Thiol-disulfide exchange | Thiolate + Disulfide | New Thiolate + New Disulfide | Dynamic interchange of disulfide bonds |

This table summarizes the key redox reactions of the thiol group. wikipedia.orgacs.org

Role in Thiol-Mediated Biochemical Reactions

The thiol group of this compound allows it to participate in a variety of thiol-mediated biochemical reactions, which are fundamental to cellular processes such as redox signaling, detoxification, and enzyme catalysis. nih.gov

One of the primary roles of thiols in biochemistry is to act as antioxidants. nih.gov Low-molecular-weight thiols like glutathione (B108866) are crucial for maintaining the cellular redox balance and protecting against oxidative stress. nih.gov The thiol group of this compound could potentially function in a similar capacity, reacting with reactive oxygen species to mitigate cellular damage.

Thiol-mediated uptake is a cellular entry mechanism that relies on the exchange between thiols on the cell surface and disulfide-containing molecules. chemistryviews.orgnih.gov This process can facilitate the internalization of various molecules, including drugs and nanoparticles. dovepress.com The thiol group of this compound could potentially enable it or molecules containing this moiety to engage with this uptake pathway. The initial step involves the formation of a disulfide bond with a cell-surface protein, which is then internalized. dovepress.com

Furthermore, thiols can act as nucleophiles in enzymatic reactions. The thiol-dependent methylation of corrinoids, for example, highlights the role of thiols in methyl transfer reactions. rsc.org In these reactions, the thiol can facilitate the transfer of a methyl group from a donor, such as methyl iodide, to a cobalt center. rsc.org This suggests that this compound could participate in similar methylation or other group transfer reactions within a cellular context.

The reactivity of the thiol group also allows for its derivatization, such as the formation of thioesters. ontosight.ai Thioesters are important intermediates in various metabolic pathways, including fatty acid metabolism. The synthesis of a thioester of this compound with acetimidic acid has been described, indicating the potential for this compound to be incorporated into such biochemical pathways. ontosight.ai

Photochemical Behavior and Reactions in Model Biochemical Systems

The study of the photochemical behavior of molecules like this compound is important for understanding their stability and reactivity upon exposure to light, particularly UV radiation. wikipedia.org Photochemical reactions can lead to the formation of unique products that are not accessible through thermal reactions. wikipedia.org

The first law of photochemistry states that light must be absorbed by a substance for a photochemical reaction to occur. msu.edu Uracil and its derivatives absorb UV light, which can excite the molecule to a higher energy state, making it more reactive. acs.org The photochemical reactions of uracil derivatives can include rearrangements, additions, and cyclizations. For example, the irradiation of estrone (B1671321) derivatives can lead to photo-Fries rearrangement and epimerization through a Norrish Type I reaction. conicet.gov.ar

In the context of prebiotic chemistry, photochemical reactions are thought to have played a crucial role in the synthesis of biomolecules. acs.orgnih.gov For instance, the photoreduction of pyrimidine and purine (B94841) precursors in the presence of reducing agents like hydrogen sulfide (B99878) has been demonstrated. acs.org This suggests that this compound, with its UV-absorbing uracil ring and reactive thiol group, could undergo interesting photochemical transformations. The conversion of 5-mercapto-uracil to thymine (B56734) via photochemical reduction has been noted as a possibility. ucl.ac.uk

The presence of a thiol group can also influence the photochemical behavior. Thiols can participate in photo-initiated radical reactions. beilstein-journals.org In model biochemical systems, the irradiation of dissolved organic matter, which contains various chromophores and functional groups, leads to both photodegradation and photoproduction of different molecules. nih.gov Aromatic amino acids, for example, are prone to photodegradation, while more stable amino acids can accumulate. nih.gov Similarly, the photochemical fate of this compound in a complex biochemical mixture would depend on its own photoreactivity as well as its interactions with other photosensitive molecules.

The study of heme proteins has shown that the photochemical behavior can be complex, involving intermediates and competitive pathways of quenching and ligand detachment. nih.gov While not directly analogous, this highlights that the photochemical reactions of this compound in a biological system could be influenced by its binding to macromolecules and the presence of other interacting species.

Advanced Analytical Methodologies for the Research of 5 Mercaptomethyluracil

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy is a cornerstone in the analysis of 5-Mercaptomethyluracil, offering a non-destructive means to probe its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. mdpi.com One-dimensional ¹H NMR provides information about the chemical environment of protons, their multiplicities, and coupling constants, which are fundamental for initial structural identification. mdpi.com For more complex structural analysis and to differentiate between isomers or identify degradation products, two-dimensional NMR techniques such as COSY, TOCSY, and NOESY are employed. mdpi.com These methods reveal through-bond and through-space correlations between nuclei, allowing for a complete assignment of the molecule's protons and carbons. mdpi.comuzh.ch

Beyond static structure determination, NMR is uniquely suited for studying the dynamic processes of molecules like this compound. ucl.ac.uknih.gov Techniques such as temperature-dependent NMR and real-time NMR can be used to investigate conformational changes, tautomerism, and intermolecular interactions. ucl.ac.ukcopernicus.org By monitoring changes in chemical shifts, line shapes, and relaxation rates, researchers can gain insights into the kinetics and thermodynamics of these dynamic events, which are often crucial for understanding the compound's function. ucl.ac.uknih.govnih.gov

Table 1: Representative NMR Data for Uracil (B121893) Derivatives This table provides example chemical shifts for protons in a uracil ring system. Actual values for this compound would need to be determined experimentally.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N1-H | 11.0 - 11.5 | singlet |

| N3-H | 10.5 - 11.0 | singlet |

| C6-H | 7.5 - 8.0 | doublet |

| C5-CH₂ | 3.5 - 4.0 | singlet |

| SH | 1.5 - 2.5 | triplet |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis (e.g., ESI-MS, LC-MS/MS, Q-TOF LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. spectroscopyonline.comunits.it Techniques like Electrospray Ionization (ESI-MS) are particularly useful for generating ions of the molecule from solution, which can then be analyzed by a mass spectrometer. nih.gov

For more detailed structural information, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, the parent ion of this compound is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its identity and elucidate its structure. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, provide extremely accurate mass measurements, often to within a few parts per million (ppm). lcms.czwaters.comshim-pol.pl This level of accuracy allows for the unambiguous determination of the elemental formula of the parent compound and its fragments. spectroscopyonline.comshim-pol.pl

Table 2: Mass Spectrometry Techniques and Their Applications

| Technique | Application | Key Information Obtained |

|---|---|---|

| ESI-MS | Ionization of the molecule | Molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) |

| LC-MS/MS | Structural elucidation | Fragmentation patterns, confirmation of functional groups |

| Q-TOF LC-MS | High-resolution mass analysis | Accurate mass for elemental composition determination |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of this compound in solution. upi.eduresearchgate.net The uracil ring system contains chromophores that absorb light in the UV region of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. upi.edulibretexts.org By measuring the absorbance at a specific wavelength (λmax), the concentration of this compound can be accurately determined using a calibration curve prepared with standards of known concentrations. upi.edulibretexts.orgsszp.eu

Furthermore, UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving this compound. researchgate.netspectroscopyonline.com As a reaction proceeds, the concentration of reactants, products, or intermediates may change, leading to a corresponding change in the UV-Vis spectrum. spectroscopyonline.com By recording spectra at different time intervals, the kinetics of the reaction can be studied, and information about the reaction mechanism can be obtained. spectroscopyonline.com The combination of UV/Vis and NMR spectroscopy can provide complementary information during operando reaction monitoring. chemrxiv.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in this compound. wvu.eduiitd.ac.in IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. iitd.ac.insavemyexams.com Specific functional groups, such as C=O (carbonyl), N-H (amine), C-N, and S-H (thiol), have characteristic absorption frequencies, allowing for their identification within the molecule. wvu.edulibretexts.org The region of the IR spectrum below 1500 cm⁻¹, known as the fingerprint region, is unique to each molecule and can be used for identification purposes. savemyexams.com

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton and disulfide bonds, which may be weak or inactive in the IR spectrum. nih.gov Raman spectroscopy is also a powerful tool for studying the conformational changes of molecules. nih.govazom.comwhiterose.ac.uk Variations in the Raman spectrum can indicate changes in the secondary and tertiary structure of the molecule. azom.com

Table 3: Characteristic Infrared Absorption Frequencies This table provides general ranges for key functional groups. Specific values for this compound would be determined experimentally.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|